molecular formula C7H3F11O B155306 Methyl Perfluoroamyl Ketone CAS No. 2708-07-8

Methyl Perfluoroamyl Ketone

Cat. No. B155306
CAS RN: 2708-07-8
M. Wt: 312.08 g/mol
InChI Key: HWGNOHFZECDUBX-UHFFFAOYSA-N
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Description

Methyl perfluoroamyl ketone is not directly discussed in the provided papers, but related compounds and reactions can give insights into its properties and synthesis. Trifluoromethyl ketones (TFMKs) are mentioned as valuable synthetic targets and intermediates in medicinal chemistry due to their fluorinated structures . Methyl perfluoroamyl ketone likely shares some of the characteristics of TFMKs due to the presence of fluorinated carbon groups in its structure.

Synthesis Analysis

The synthesis of fluorinated ketones, such as methyl perfluoroamyl ketone, can be complex due to the reactivity of fluorine atoms. One approach to synthesizing α,β-unsaturated ketones, which are structurally related to methyl perfluoroamyl ketone, uses a three starting material four-component reaction with Selectfluor as a mild oxidant . Another method involves the regioselective C(sp3)-H fluorination of ketones, which could potentially be applied to the synthesis of methyl perfluoroamyl ketone by introducing fluorine atoms into the methyl ketone precursor . Additionally, a one-pot synthesis method for difluoromethyl ketones has been reported, which might be adapted for the synthesis of methyl perfluoroamyl ketone .

Molecular Structure Analysis

The molecular structure of methyl perfluoroamyl ketone would include a ketone functional group attached to a perfluoroamyl group. The presence of multiple fluorine atoms would significantly affect the electronic properties of the molecule, as seen in other perfluorinated compounds. The influence of fluorine on the chemical reactivity and molecular interactions of such ketones is a key area of study .

Chemical Reactions Analysis

The reactivity of fluorinated ketones like methyl perfluoroamyl ketone can be quite distinct. For example, the synthesis of the cyanohydrin of a

Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Methyl Perfluoroamyl Ketone and its derivatives have been extensively explored in catalytic processes and chemical synthesis. One study showcased the cyclization of o-aminophenyl ketones with methyl perfluoroalk-2-ynoates, catalyzed by copper(I), to create 2-perfluoroalkylated quinolines. This technique is valued for its use of cost-effective copper salt and its operation under mild conditions, highlighting its practical and sustainable nature (Han et al., 2013). Similarly, a study focused on the oxidation of aryl alkyl ketones, including methyl perfluoroamyl ketone, into ketoacids, demonstrating the compound's role in facilitating such transformations (Crich & Zou, 2005).

Fluorine Chemistry and Material Science

The compound has also found applications in fluorine chemistry and material science. The synthesis of methyl ethyl ketone peroxide (MEKPO), a variant of methyl perfluoroamyl ketone, is crucial in the polymer industry due to its sensitivity to external factors, necessitating careful handling during production, storage, and transportation. The optimization of conditions for its synthesis in microreactor systems for on-site production was extensively studied, underscoring its significance in industrial applications (Zhang et al., 2010).

Biofuel and Biorefinery Platforms

Furthermore, methyl perfluoroamyl ketone and its derivatives are being explored for their potential in biofuel production. A notable example is the metabolic engineering of Yarrowia lipolytica, an oleaginous yeast, for the production of methyl ketones, highlighting the compound's relevance in developing sustainable and renewable energy resources (Hanko et al., 2018).

Molecular and Environmental Sciences

In molecular sciences, methyl ketone has been used as a switching unit for molecular color switches, showcasing its potential in material science and applications like ultrathin flexible displays. The research highlighted the innovative mechanism of electro-acid/base-induced intermolecular proton transfer, offering insights into novel molecular structures and switching methods (Zhang et al., 2013). In environmental sciences, methyl ethyl ketone peroxide's role in the degradation of ketone-type volatile organic compounds (VOCs) in plasma-catalysis systems was investigated, revealing its impact on VOC removal efficiency and the enhancement of CO2 selectivity (Zeng et al., 2020).

Safety And Hazards

While specific safety and hazard information for Methyl Perfluoroamyl Ketone is not available, ketones in general may cause skin dryness or cracking, and may be irritating to the nose, throat, and lungs . They should be handled with proper personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGNOHFZECDUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578936
Record name Methyl perfluoropentyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Perfluoroamyl Ketone

CAS RN

2708-07-8
Record name Methyl perfluoropentyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Perfluoroamyl Ketone
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